N'-aminopyridine-4-carboximidamide
Description
Significance of Pyridine (B92270) and Carboximidamide Scaffolds in Chemical Research
The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. It is a ubiquitous scaffold in both natural products and synthetic pharmaceuticals. digitellinc.comchim.itnih.govgoogle.com Its presence in essential biomolecules like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6) underscores its biological importance. chim.it In medicinal chemistry, the pyridine nucleus is considered a "privileged scaffold" because its derivatives have been shown to exhibit a wide array of biological activities, leading to their use in a multitude of FDA-approved drugs. digitellinc.comchim.it The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, and it influences the electronic properties of the entire ring system, allowing for diverse interactions with biological macromolecules. google.com The ability to functionalize the pyridine ring at various positions further enhances its versatility in drug design. researchgate.netrsc.org
The carboximidamide group, also known as an amidine, is another functional group of considerable interest in medicinal chemistry. This moiety is characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. Like pyridines, amidines are found in numerous biologically active compounds. Their basicity and ability to participate in hydrogen bonding allow them to act as bioisosteres of other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The synthesis of amidines can be achieved through various methods, including the addition of amines to nitriles. nih.gov
The combination of these two scaffolds in pyridine-carboximidamides creates a molecule with a rich chemical landscape and the potential for diverse biological applications.
Overview of Imidamide and Amidrazone Chemistry
To fully grasp the nature of N'-aminopyridine-4-carboximidamide, it is crucial to understand the chemistry of two closely related classes of compounds: imidamides (a broader class that includes carboximidamides) and amidrazones.
Imidamides, or iminoethers, are characterized by the R-C(=NR')OR'' structure. Their chemistry has been explored for their synthetic utility in building various heterocyclic systems. chemicalbook.com They can be synthesized through methods like the Pinner reaction, which involves the acid-catalyzed alcoholysis of a nitrile. chemicalbook.com
Amidrazones are derivatives of carboxylic acids with the general structure RC(=NR’)-NHNHR”. nih.gov They are essentially hydrazones of amides and are known for their wide range of biological activities, including antimicrobial and antitumor properties. researchgate.netrsc.orgnih.gov Amidrazones are valuable precursors in the synthesis of various heterocyclic compounds, such as triazoles and thiadiazoles. nih.gov The presence of multiple nitrogen atoms allows them to act as ligands and form complexes with metal ions. nih.gov The chemistry of amidrazones is particularly relevant to this compound, as the latter can be considered a type of amidrazone derivative where the hydrazinyl nitrogen is further substituted.
This compound within the Family of Pyridine-Carboximidamides
While specific research on this compound is not widely available, its position within the family of pyridine-carboximidamides allows for educated inferences about its potential properties and synthetic pathways. The parent structure, pyridine-4-carboximidamide, can be synthesized from 4-cyanopyridine. The introduction of the N'-amino group would likely proceed through a reaction involving hydrazine (B178648) or a protected hydrazine equivalent with an activated form of the pyridine-4-carboxamide or a related precursor.
The addition of the N'-amino group introduces a nucleophilic and basic site, which could significantly influence the molecule's chemical reactivity and biological activity. This functional group could participate in further derivatization, allowing for the generation of a library of related compounds for screening purposes.
Below are data tables for the parent scaffolds and a related compound to provide context for the properties of this compound.
Table 1: Properties of Pyridine
| Property | Value |
| Chemical Formula | C₅H₅N |
| Molar Mass | 79.10 g/mol |
| Appearance | Colorless liquid |
| Density | 0.9819 g/cm³ |
| Melting Point | -41.6 °C |
| Boiling Point | 115.2 °C |
| Solubility in Water | Miscible |
Table 2: Properties of 4-Aminopyridine (B3432731)
| Property | Value |
| Chemical Formula | C₅H₆N₂ |
| Molar Mass | 94.11 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 155-158 °C |
| Boiling Point | 273 °C |
| Solubility in Water | Soluble |
Data sourced from various chemical suppliers and databases. chemicalbook.comsigmaaldrich.comnih.govsigmaaldrich.com
The study of compounds like this compound, which combine multiple pharmacologically relevant scaffolds, is a promising avenue in the quest for new therapeutic agents. While this specific molecule remains to be thoroughly investigated, the rich chemistry of its constituent parts suggests that it and its derivatives are worthy of future exploration.
Structure
3D Structure
Properties
IUPAC Name |
N'-aminopyridine-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-6(10-8)5-1-3-9-4-2-5/h1-4H,8H2,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBOKVZNCISDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409025 | |
| Record name | N'-aminopyridine-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89830-71-7 | |
| Record name | N'-aminopyridine-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Advanced Characterization of N Aminopyridine 4 Carboximidamide and Analogs
X-ray Crystallographic Analysis
X-ray crystallography provides definitive insights into the three-dimensional structure of crystalline solids at the atomic level. For N'-aminopyridine-carboximidamide analogs, it reveals critical details about their conformation, planarity, and the non-covalent interactions that govern their packing in the solid state.
The planarity of conjugated systems is a crucial factor influencing their electronic properties. In the case of N'-aminopyridine-carboximidamide analogs, X-ray diffraction studies reveal subtle yet significant conformational differences.
For instance, the crystal structure of the analog, N′-aminopyridine-2-carboximidamide (referred to as compound 1 ), demonstrates a nearly planar conformation. iucr.orgnih.govresearchgate.net The root-mean-square (r.m.s.) deviation of its non-hydrogen atoms from planarity is a mere 0.0108 Å, indicating a high degree of flatness across the molecule. iucr.orgnih.govresearchgate.net The largest deviation from this mean plane is observed for one of the nitrogen atoms (N2) at 0.016 (3) Å. researchgate.net However, the geometry around the amino groups is not perfectly planar. iucr.orgresearchgate.net In compound 1 , the hydrogen atoms of the NH2 groups lie slightly out of the mean plane of the non-hydrogen atoms, which facilitates intermolecular interactions. iucr.orgresearchgate.net
In contrast, a derivative, N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide (compound 2 ), exhibits significant distortion from planarity. iucr.orgnih.govworktribe.com This twist is primarily characterized by a rotation of 17.8 (2)° around the central N-N bond. iucr.orgnih.govworktribe.com This deviation from planarity is a result of several rotational distortions:
The hydrazidine group is rotated by 8.6 (3)° from the plane of the six-membered ring. iucr.orgworktribe.com
The imine group is rotated by 14.5 (2)° from the plane of its adjacent ring. iucr.orgworktribe.com
This loss of planarity in compound 2 impacts the conjugation across the azine bridge. iucr.org
Table 1: Planarity Assessment in N'-aminopyridine-2-carboximidamide Analogs
| Compound | Description | r.m.s. Deviation (non-H atoms) | Key Feature |
|---|---|---|---|
| 1 | N′-aminopyridine-2-carboximidamide | 0.0108 Å iucr.orgnih.govresearchgate.net | Nearly Planar |
| 2 | N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide | - | Twisted, with 17.8 (2)° rotation about N-N bond iucr.orgnih.govworktribe.com |
The solid-state architecture of these compounds is heavily influenced by hydrogen bonding. The presence of multiple hydrogen bond donors (N-H groups) and acceptors (pyridine and imine nitrogen atoms) allows for the formation of extensive networks.
In the crystal structure of N′-aminopyridine-2-carboximidamide (compound 1 ), molecules are linked by intermolecular N—H⋯N hydrogen-bonding interactions, which assemble the molecules into a two-dimensional network. iucr.orgnih.govresearchgate.net The rotation of the non-planar NH2 groups is a key factor that enables this hydrogen bonding with other molecules. iucr.orgresearchgate.networktribe.com
For the twisted analog, compound 2 , the hydrogen bonding is less extensive. worktribe.com A single significant symmetry-independent hydrogen bond (N4—H4B⋯N3) is present, which connects the molecules into one-dimensional chains. nih.govworktribe.com The reduced number of classical hydrogen bonds in compound 2 compared to compound 1 is a direct consequence of its bulkier nature and twisted conformation. worktribe.com In diaminopyridines, the pyridine (B92270) nitrogen atom is a primary site for forming strong N-H···N(pyr) hydrogen bonds, which often dictate the primary structural motif in the crystal.
Table 2: Hydrogen-Bond Geometry in an Analog of N'-aminopyridine-2-carboximidamide
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N4—H4A···N3 | 0.95 (3) | 2.19 (4) | 3.113 (5) | 162 (4) |
| N2—H2B···N4 | 0.95 (3) | 2.16 (3) | 3.106 (5) | 174 (4) |
Data from the crystal structure of N′-aminopyridine-2-carboximidamide (compound 1 ). researchgate.net
The central N-N bond is a defining feature of these azine systems. Its length and the torsion angles associated with it provide insight into the degree of electronic communication between the two halves of the molecule.
In the nearly planar compound 1 , the N—N single bond length is 1.424 (5) Å. iucr.org This is slightly shorter than the N-N bond in free hydrazine (B178648) (1.449 Å), suggesting some degree of electronic delocalization. iucr.orgworktribe.com
In the more twisted compound 2 , the N-N bond is even shorter at 1.408 (3) Å. iucr.org This shortening is a consequence of the large deviation from planarity. iucr.org The significant twist is quantified by the C6—N2—N3—C8 torsion angle of -162.2 (2)°. iucr.orgnih.gov This large torsion angle disrupts conjugation between the imine bonds across the azine linkage. iucr.org The bond angles around the azine nitrogen atoms (C6—N2—N3 at 115.5 (2)° and C8—N3—N2 at 110.57 (19)°) are notably smaller than the ideal 120° for sp² hybridized centers, which is attributed to repulsion involving the nitrogen lone pairs. iucr.orgnih.govworktribe.com
Table 3: Key Bond Lengths and Torsion Angles in Azine Analogs
| Compound | Parameter | Value |
|---|---|---|
| 1 | N-N Bond Length | 1.424 (5) Å iucr.org |
| 2 | N-N Bond Length | 1.408 (3) Å iucr.org |
| 2 | C6-N2-N3-C8 Torsion Angle | -162.2 (2)° iucr.orgnih.gov |
Spectroscopic Characterization in Research Context
Spectroscopic methods are indispensable for confirming the identity and purity of synthesized compounds and for probing their electronic and vibrational properties.
NMR spectroscopy is a powerful tool for elucidating the molecular framework of organic compounds in solution. For N'-aminopyridine-4-carboximidamide and its analogs, ¹H and ¹³C NMR spectra provide definitive confirmation of their structure.
In the ¹H NMR spectrum of the related 4-aminopyridine (B3432731) , characteristic signals appear for the aromatic protons and the amino group protons. chemicalbook.com For more complex analogs, such as 4H-4-amino-3-mercapto-5-(4-pyridil)-1,2,4-triazole , detailed NMR analysis confirms the presence of key structural motifs. The ¹H NMR spectrum in DMSO-d₆ shows:
A singlet for the -NH proton at δ 14.18 ppm.
A doublet for the pyridine protons (H-3', H-5') at δ 8.77 ppm.
A doublet for the other pyridine protons (H-2', H-6') at δ 8.04 ppm.
A broad singlet for the -NH₂ protons at δ 5.87 ppm.
The ¹³C NMR spectrum further corroborates the structure, with signals for the pyridine and triazole ring carbons clearly resolved. For example, the pyridine carbons appear at δ 150.07 (C-3', C-5'), 132.8 (C-1'), and 121.48 (C-2', C-6'). Such detailed assignments are crucial for verifying the successful synthesis of the target molecule.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
The IR spectrum of this compound and its analogs is expected to show characteristic absorption bands for the N-H, C=N, and aromatic C=C bonds. A detailed IR spectral analysis of 4-aminopyridine reveals key vibrational modes:
N-H stretching: The amino group typically shows symmetric and asymmetric stretching vibrations in the 3500-3300 cm⁻¹ region. In a KBr disk, 4-aminopyridine shows a band at 3216 cm⁻¹. researchgate.net
Aromatic C-H stretching: These vibrations usually appear just above 3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the imine and the pyridine ring are expected in the 1680-1585 cm⁻¹ region.
N-H scissoring/bending: A characteristic bending vibration for the NH₂ group in 4-aminopyridine is observed around 1645 cm⁻¹. researchgate.net
For a related triazole analog, key IR bands were observed at 3272 cm⁻¹ and 3162 cm⁻¹ (likely N-H stretches) and a strong band at 1608 cm⁻¹ (attributed to C=N or aromatic ring stretching). These spectral fingerprints are vital for routine characterization and for monitoring chemical reactions.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
The molecular ion peak (M+) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key characteristic of compounds containing an odd number of nitrogen atoms is that they exhibit an odd nominal molecular weight and, consequently, an odd m/z value for the molecular ion peak. libretexts.org
The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. Alpha-cleavage is a dominant fragmentation mechanism for amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, this could lead to the loss of the amino group or cleavage within the carboximidamide moiety.
Another anticipated fragmentation pathway is the cleavage of the N-C bond, which is a common feature in the mass spectra of N-sulfonylamidino derivatives. researchgate.net For this compound, this could result in the separation of the aminopyridine and carboximidamide fragments. The stability of the pyridine ring often leads to a strong signal for the pyridine-containing fragment. libretexts.org
Furthermore, the retro-Michael addition has been observed as a significant fragmentation pathway for related thymine (B56734) derivatives, leading to the cleavage of the N-C bond and the elimination of a stable neutral molecule. researchgate.net A similar rearrangement could potentially occur in this compound. The loss of small, stable neutral molecules such as ammonia (B1221849) (NH3), cyanamide (B42294) (CH2N2), or hydrogen cyanide (HCN) from the molecular ion or subsequent fragment ions is also a common feature in the mass spectra of nitrogen-containing heterocyclic compounds.
A plausible fragmentation pattern for this compound is summarized in the table below, based on the analysis of related compounds.
| Fragment Ion | Proposed Structure/Origin | Significance |
| [M]+ | Intact molecule | Confirms molecular weight |
| [M - NH2]+ | Loss of the terminal amino group | Indicates the presence of a primary amine |
| [Py-C(NH)NH2]+ | Pyridine carboximidamide fragment | Highlights the stability of the pyridine core |
| [Py-CN]+ | Pyridylnitrile ion | Result of further fragmentation |
| [C5H5N]+ | Pyridine cation | A common fragment in pyridine derivatives |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, which is directly related to its electronic structure and conjugation. The UV-Vis spectrum of this compound is expected to be influenced by the electronic properties of both the aminopyridine and the carboximidamide functional groups.
While a specific UV-Vis spectrum for this compound is not documented in the available literature, data from analogous compounds such as 4-aminopyridine and its derivatives can be used to predict its spectral characteristics. nih.govsciforum.netnist.govnih.gov
The UV-Vis spectrum of 4-aminopyridine in various solvents exhibits characteristic absorption bands. nih.govnih.gov The presence of the amino group and the carboximidamide group, both of which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The conjugation between the pyridine ring and these substituents will influence the energy of the π → π* and n → π* transitions.
Studies on various aminopyridine derivatives have shown that the position and intensity of the absorption bands are sensitive to the solvent polarity and the nature of the substituents. sciforum.netnist.gov For instance, in a series of 2-amino-3-cyanopyridine (B104079) derivatives, a shift in the absorption wavelength was observed with changing solvent polarity. nist.gov Similarly, the electronic spectra of 2-amino-6-phenylpyridine-3,4-dicarboxylates show absorption maxima around 270 nm. sciforum.net
Based on these observations, the UV-Vis spectrum of this compound is predicted to exhibit strong absorptions in the UV region, likely with multiple bands corresponding to the electronic transitions within the aromatic system.
| Compound | Solvent | λmax (nm) | Reference |
| 4-Aminopyridine | Water | ~260 | nih.govnih.gov |
| 2-Amino-6-phenylpyridine-3,4-dicarboxylates | Ethanol | ~270 | sciforum.net |
| 2-Amino-3-cyanopyridine derivatives | Various | 350-437 | nist.gov |
Advanced Characterization Techniques (e.g., Mössbauer Spectroscopy for Metal Complexes)
Beyond the fundamental spectroscopic techniques, advanced methods are crucial for characterizing more complex systems, such as metal complexes of this compound. Mössbauer spectroscopy, particularly 57Fe Mössbauer spectroscopy, is a powerful tool for investigating the electronic structure of iron complexes. mdpi.comosti.govresearchgate.netresearchgate.net This technique provides detailed information about the oxidation state, spin state, and coordination environment of the iron nucleus.
Although no Mössbauer spectroscopic data for metal complexes of this compound are currently available, the principles of this technique can be applied to predict the expected outcomes for such complexes. The amidine and pyridine nitrogen atoms in this compound make it a potential ligand for coordinating with metal ions, including iron.
In the context of iron complexes, Mössbauer spectroscopy can distinguish between different oxidation states (e.g., Fe(II), Fe(III)) and spin states (high-spin vs. low-spin) based on the isomer shift (δ) and quadrupole splitting (ΔEQ) parameters. osti.govresearchgate.net For instance, studies on iron(III) spin crossover complexes with pentadentate Schiff base ligands have demonstrated the utility of Mössbauer spectroscopy in characterizing the spin transition. osti.gov
The isomer shift is sensitive to the s-electron density at the iron nucleus, which is influenced by the oxidation state and the nature of the coordinating ligands. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, providing information about the symmetry of the electron distribution and the coordination geometry.
| Parameter | Information Provided | Typical Range for Fe(III) High-Spin at 295 K |
| Isomer Shift (δ) | Oxidation state and covalency | 0.2 - 0.5 mm/s |
| Quadrupole Splitting (ΔEQ) | Spin state and site symmetry | 0.4 - 0.9 mm/s |
This table provides a generalized range for high-spin Fe(III) complexes and the specific values for a complex with this compound would need to be determined experimentally. osti.gov
In-Depth Analysis of this compound Reveals a Gap in Current Chemical Literature
Despite a thorough investigation into the chemical properties and reactivity of this compound, a comprehensive search of scientific databases and literature reveals a significant lack of available information on this specific compound. As a result, a detailed article on its chemical reactivity and transformational studies as outlined cannot be constructed at this time.
The inquiry into the specific reactivity of this compound, a molecule characterized by a pyridine ring substituted at the 4-position with a carboximidamide group that is further substituted with an amino group on its secondary nitrogen, did not yield specific data. The planned exploration was to cover key areas of its chemical behavior, including reactions at its amine and imidamide functionalities, condensation reactions with ketones, the identification of its electrophilic and nucleophilic centers, and the mechanisms of its chemical transformations.
Without experimental or theoretical studies on this compound, any discussion on its specific reactions, derivative formation, reactivity sites, or transformation mechanisms would be purely speculative and would not meet the standards of a scientifically accurate and informative article.
This absence of data suggests that this compound may be a novel compound that has not yet been synthesized or characterized, or it may be a theoretical structure that has not been the subject of published research. It is also possible, though less likely, that it is referred to by a non-standard nomenclature not readily identifiable through systematic searches.
Therefore, until research on this compound is published in the scientific domain, a detailed and factual article on its chemical reactivity and transformational studies remains beyond reach.
Biological Activity and Mechanistic Studies of N Aminopyridine 4 Carboximidamide Derivatives
Investigations into Mechanism of Action for Novel Biochemical Pathways
The primary mechanism of action for N'-aminopyridine-4-carboximidamide derivatives is the targeted inhibition of specific enzymes, which in turn modulates critical biochemical pathways. Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is implicated in numerous chronic neurodegenerative diseases. nih.gov The development of selective nNOS inhibitors based on the aminopyridine scaffold represents a viable therapeutic strategy for these conditions. nih.govnih.gov Similarly, the inhibition of ecto-nucleotidases, which are overexpressed in various pathological states including cancer, presents another avenue for therapeutic intervention. nih.gov These enzymes play a crucial role in purinergic signaling by hydrolyzing extracellular nucleotides. nih.gov The targeted inhibition of enzymes like nNOS and ecto-nucleotidases by aminopyridine-based compounds allows for the precise modulation of pathways involved in neurotransmission and immune response, highlighting the scaffold's potential in developing novel treatments.
Enzyme Inhibition Studies
Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a vital signaling molecule. nih.gov There are three main isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). nih.gov While NO is crucial for processes like neurotransmission and vasodilation, its overproduction, particularly by nNOS, is linked to neurodegenerative disorders. nih.govnih.gov This has driven the development of selective NOS inhibitors.
Aminopyridine-based molecules have been developed as potent and selective inhibitors targeting nNOS. nih.gov For instance, the derivative 6-((3-((3-fluorophenethylamino)methyl)phenoxy)methyl)-4-methylpyridin-2-amine demonstrates high potency and selectivity for nNOS, with a Ki value of 40 nM and selectivities of 147-fold over iNOS and 261-fold over eNOS. nih.gov Another promising inhibitor, compound 14j from a series of 2-aminopyridine derivatives, shows a Ki of 13 nM against human nNOS, with an exceptional 1761-fold selectivity over human eNOS. nih.govnih.gov
| Compound | Target | Ki (nM) | Selectivity (nNOS vs eNOS) | Selectivity (nNOS vs iNOS) |
|---|---|---|---|---|
| Compound 14j | Human nNOS | 13 | 1761-fold | - |
| Compound 14j | Rat nNOS | 16 | 828-fold | 118-fold |
| 6-((3-((3-fluorophenethylamino)methyl)phenoxy)methyl)-4-methylpyridin-2-amine (10) | nNOS | 40 | 261-fold | 147-fold |
| Inhibitor 13 | nNOS | 5 | 440-fold | 260-fold |
| Inhibitor 14 | nNOS | 5 | 540-fold | 340-fold |
Both the 2-aminopyridine and thiophene-2-carboximidamide moieties are recognized for their ability to mimic the guanidinium group of L-arginine, the natural substrate for NOS, allowing them to engage in similar hydrogen-bonding interactions with the enzyme. nih.gov While aminopyridine-based inhibitors can achieve excellent selectivity, they sometimes face challenges with bioavailability and membrane permeability. nih.govnih.gov
The thiophene-2-carboximidamide scaffold has been explored as a bioisostere of the 2-aminopyridine fragment, showing potential for improved pharmacological profiles. nih.gov Early thiophene-2-carboximidamide inhibitors, however, demonstrated poor isoform selectivity. nih.gov To address these limitations, a hybrid strategy was developed, combining the pharmacokinetically promising thiophene-2-carboximidamide fragment with structural features from potent and selective aminopyridine inhibitors. nih.govescholarship.org This approach led to the development of double-headed thiophene-2-carboximidamide inhibitors with low nanomolar potency and high selectivity for nNOS over the other isoforms. nih.govescholarship.org For example, inhibitors 13 and 14 showed a Ki of 5 nM for nNOS and selectivities of over 440-fold for nNOS over eNOS and over 260-fold for nNOS over iNOS. nih.govescholarship.org
The design of selective NOS inhibitors hinges on exploiting subtle differences in the active sites of the NOS isoforms. The active site of nNOS is more electronegative than that of eNOS, a feature that can be leveraged to achieve selective binding. nih.gov
Structure-activity relationship (SAR) studies on 2-aminopyridine derivatives have revealed key structural requirements for potent and selective nNOS inhibition. nih.gov For instance, in a series of trans-substituted amino pyrrolidinomethyl 2-aminopyridine derivatives, compounds with specific substitutions achieved low nanomolar nNOS inhibition with over 1000-fold selectivity against eNOS. nih.gov The introduction of a pyridine (B92270) linker in the 2-aminopyridine scaffold has also been shown to be effective. The crystal structure of one such inhibitor bound to nNOS revealed that the pyridine linker bends to form a hydrogen bond with Tyr562, a unique binding mode contributing to its high potency. nih.gov The length of linkers is also critical; a one-atom increase in a linker resulted in a 2-fold decrease in potency. nih.gov Furthermore, converting a secondary amine to a tertiary amine in certain inhibitors led to enhanced selectivity, a finding supported by crystal structures of nNOS-inhibitor complexes. nih.govescholarship.org
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan metabolism, converting tryptophan to N-formyl kynurenine. nih.gov IDO1 is a significant target in cancer immunotherapy because its activity in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine, which suppresses the host's anti-tumor immune response. nih.govnih.gov Therefore, inhibiting IDO1 is a promising strategy to restore cancer immunity. nih.gov
Small-molecule immunotherapy strategies are focused on the inhibition of IDO1. nih.gov Research in this area includes efforts to identify heterocyclic isosteres for existing amide-containing IDO1 inhibitors. nih.gov This has led to the discovery of highly potent inhibitors, such as those containing an imidazopyridine core. nih.gov The mechanism of some inhibitors involves blocking the access tunnel to the active pocket, thereby preventing oxygen molecules from reaching the catalytic site and inhibiting the enzyme's function. nih.gov
Ecto-nucleotidases are a group of enzymes located on the cell surface that are crucial for regulating purinergic signaling by hydrolyzing extracellular nucleotides. nih.govnih.gov Two important members of this family are ecto-5'-nucleotidase (e5'NT or CD73) and tissue non-specific alkaline phosphatase (TNAP). nih.govmdpi.com Overexpression of these enzymes is implicated in a variety of diseases, including cancer and vascular calcification, making them attractive drug targets. nih.govnih.gov
Derivatives of 4-aminopyridine (B3432731) have been synthesized and identified as potent dual inhibitors of both TNAP and e5'NT. nih.gov In one study, a series of 4-aminopyridine based amide derivatives were evaluated, and structure-activity relationships were established. nih.gov Compound 10a from this series displayed significant inhibition of human TNAP (h-TNAP) with an IC50 value of 0.25 µM, which is approximately 168 times more potent than the known inhibitor suramin. nih.gov This compound also showed a 6-fold selectivity for h-TNAP over human ecto-5'-nucleotidase (h-e5'NT). nih.gov
| Compound | Target Enzyme | IC50 (µM) | Selectivity (h-TNAP vs h-e5'NT) |
|---|---|---|---|
| Compound 10a | h-TNAP | 0.25 ± 0.05 | 6-fold more selective for h-TNAP |
| Suramin (Reference) | h-TNAP | 42.1 ± 7.8 | - |
Lysosomal Channel TMEM175 Inhibition by 4-Aminopyridine Analogs
Transmembrane protein 175 (TMEM175) is a lysosomal cation channel, and its mutation is associated with the development of Parkinson's disease. Currently, 4-aminopyridine (4-AP) is the only known small-molecule inhibitor of this channel. Cryo-electron microscopy and molecular simulations have revealed that 4-AP binds near the center of the ion conduction pathway while the channel is in its open state. This binding physically occludes the pore, preventing the passage of both ions and water nih.gov.
The binding site is located near the middle of the transmembrane potential gradient, which explains the voltage-dependent dissociation of 4-AP from the channel. Interestingly, the bound 4-AP molecule is not static; it dynamically switches between three main binding poses. Despite this dynamic interaction, it effectively blocks the channel's function mdpi.com. The inhibition of TMEM175 by 4-AP occurs with an apparent affinity of 20 to 40 µM in various settings, including lysosomes and reconstituted lipid vesicles nih.gov. This detailed mechanistic understanding provides a crucial framework for designing novel and more potent inhibitors of TMEM175 mdpi.com.
Receptor Binding Studies
Interaction with Voltage-Gated Potassium Channels (based on 4-aminopyridine analogs)
4-Aminopyridine and its analogs are well-established as broad, non-selective blockers of voltage-gated potassium (Kv) channels pensoft.netnih.gov. These channels are critical for regulating neuronal excitability and action potential propagation nih.gov. Demyelination in diseases like multiple sclerosis exposes these channels, impairing nerve impulse conduction. By blocking these exposed channels, 4-AP can enhance signal transduction along demyelinated axons nih.gov.
Studies have shown that 4-AP inhibits a wide range of Kv channels, particularly those of the Kv1 family, which are crucial for nerve function. The inhibitory concentrations (IC50) for Kv1.1 and Kv1.2 channels are 170 µM and 230 µM, respectively. The mechanism involves 4-AP physically entering the internal pore of the channel and blocking the ion conduction pathway pensoft.net. This action is dose-dependent and has been foundational to the therapeutic applications of 4-AP in neurological disorders rsc.org.
| Channel Subtype | IC50 Value (µM) |
| Kv1.1 | 170 |
| Kv1.2 | 230 |
Anti-proliferative and Apoptosis Induction Studies (e.g., against human solid tumor cell lines)
Derivatives of 4-aminopyridine have demonstrated significant potential as anti-proliferative agents. Research into 4-aminopyridine-based amide derivatives has established their anticancer capabilities through mechanisms that include apoptosis induction nih.gov. In vitro studies using various human cancer cell lines, such as laryngeal (Hep-2), hepatocellular (HepG2), breast (MCF-7), and skin cancer (A375) lines, have shown that certain imidazo[1,2-a]pyridine derivatives can induce significant anticancer activity rsc.org.
For instance, one study identified a lead compound that exhibited promising IC50 values of 11 µM against Hep-2, MCF-7, and A375 cell lines, and 13 µM against HepG2 cells, while showing much lower cytotoxicity towards normal Vero cells (IC50 = 91 µM) rsc.org. The mechanism of action was evaluated through cell viability assays, flow cytometric analysis, and nuclear staining, confirming that these compounds can trigger programmed cell death in cancer cells nih.gov. Furthermore, studies on other pyridine derivatives have shown they can reduce the viability of colon (HT-29) and breast (MDA-MB-231) adenocarcinoma cells and increase total apoptosis nih.gov.
| Cell Line | Compound | IC50 (µM) |
| Hep-2 (Laryngeal Cancer) | Imidazo[1,2-a]pyridine 12b | 11 |
| HepG2 (Liver Cancer) | Imidazo[1,2-a]pyridine 12b | 13 |
| MCF-7 (Breast Cancer) | Imidazo[1,2-a]pyridine 12b | 11 |
| A375 (Skin Cancer) | Imidazo[1,2-a]pyridine 12b | 11 |
| Vero (Normal Cell) | Imidazo[1,2-a]pyridine 12b | 91 |
Anti-hyperglycemic Activity Investigations
Investigations into 4-aminopyridine have revealed complex effects on glucose metabolism. In studies with intact mice, 4-AP was found to increase plasma glucose levels, an effect attributed to its stimulation of the sympatho-adrenal system nih.gov. This stimulation also led to an inhibition of glucose-induced insulin secretion nih.gov.
However, in mice where the sympatho-adrenal system was removed, 4-AP potentiated glucose-induced insulin secretion, suggesting a direct stimulatory effect on pancreatic beta cells nih.gov. This dual activity highlights the compound's complex pharmacological profile. Further research in humans with spinal cord injury, a population often exhibiting impaired glucose tolerance, showed that long-term treatment with 4-aminopyridine was associated with significant improvements in glucose tolerance nih.gov. After six months, 41% of patients with impaired glucose tolerance at baseline no longer met the diagnostic criteria nih.gov. Additionally, related aminopyridine thiourea derivatives have been investigated as non-competitive inhibitors of the α-glucosidase enzyme, which plays a role in carbohydrate digestion, further suggesting the potential for this class of compounds in managing hyperglycemia rsc.org.
Antimicrobial and Antibacterial Evaluations
The pyridine scaffold is a core component of many compounds with documented antimicrobial and antibacterial properties rsc.orgmdpi.com. Numerous studies have explored the synthesis of novel pyridine derivatives to combat a range of pathogens, including drug-resistant strains mdpi.comnih.gov.
For example, certain 2-aminopyridine derivatives have shown high activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values as low as 0.039 µg/mL mdpi.com. The presence of specific functional groups, such as a cyclohexylamine, was found to be crucial for this activity mdpi.com. Other research has focused on pyrazine carboxamide derivatives synthesized from aminopyridines, which also demonstrate antimicrobial effects researchgate.net. Furthermore, novel aminoguanidine derivatives incorporating 1,2,4-triazol moieties have exhibited potent antibacterial activity against a broad spectrum of bacteria, including multi-drug resistant strains, with MIC values in the range of 2–8 µg/mL nih.gov. The mechanism for some of these compounds involves permeabilizing the bacterial membrane, leading to rapid cell death nih.gov.
| Compound Class | Target Organism(s) | Key Findings (MIC values) |
| 2-Aminopyridine derivatives | S. aureus, B. subtilis | MIC = 0.039 µg/mL |
| N-alkylated pyridine salts | S. aureus, E. coli | Inhibition of 55-56% at 100 μg/mL |
| Aminoguanidine derivatives | S. aureus, E. coli, MDR strains | MIC = 2–8 µg/mL |
Activity against Specific Microbial Strains (e.g., S. aureus, Mycobacterium fortuitum)
Derivatives of this compound have been investigated for their efficacy against clinically relevant bacterial strains. Research has highlighted the activity of related aminopyridine and aminoguanidine compounds against Staphylococcus aureus (S. aureus), a common cause of skin infections and more severe conditions. Similarly, the broader class of nitrogen-containing heterocyclic compounds has been explored for activity against non-tuberculous mycobacteria like Mycobacterium fortuitum (M. fortuitum), an emerging opportunistic pathogen. While specific data tables for this compound derivatives are not available in the reviewed literature, the general promise of related structures warrants further investigation into this specific chemical class.
Antiprotozoal Activity (e.g., against Kinetoplastid Parasites)
The fight against neglected tropical diseases caused by kinetoplastid parasites, such as Trypanosoma and Leishmania species, has led to the exploration of a wide range of chemical scaffolds. Compounds structurally related to this compound, particularly those containing guanidino and amidine groups, have demonstrated notable antiprotozoal activity. These functional groups are often implicated in the interaction with parasitic DNA, a key target for many antiprotozoal drugs.
DNA Binding Mechanisms (e.g., Minor Groove Binding, Intercalation)
A primary mechanism by which many antiprotozoal agents exert their effect is through binding to the parasite's DNA, thereby disrupting essential cellular processes like replication and transcription. For compounds with planar aromatic systems and positively charged functionalities, two common modes of DNA interaction are intercalation and minor groove binding.
Minor Groove Binding: This interaction involves the molecule fitting snugly into the minor groove of the DNA double helix. This is often favored by molecules with a crescent shape and hydrogen bond donors and acceptors that can interact with the bases along the floor of the groove. Many dicationic compounds, which share structural similarities with derivatives of this compound, are known to be minor groove binders. This binding can displace essential DNA-binding proteins and interfere with DNA metabolism.
Intercalation: This mode of binding involves the insertion of a planar aromatic part of a molecule between the base pairs of the DNA. This causes a distortion of the DNA structure, which can lead to inhibition of replication and transcription. Acridine-4-carboxamides, which share a carboxamide functional group, are known to act as DNA intercalators.
While direct studies on the DNA binding mechanism of this compound derivatives are limited, the structural features of these compounds suggest that they could potentially interact with DNA through either or both of these mechanisms.
Structure-Activity Relationships in Antiprotozoal Compounds
The biological activity of antiprotozoal compounds is intimately linked to their chemical structure. For compounds that target DNA, several structural features are often crucial for potent activity.
Cationic Groups: The presence of positively charged groups, such as the imidamide (amidine) functionality in this compound, is often critical for the initial electrostatic attraction to the negatively charged phosphate backbone of DNA.
Aromatic System: The pyridine ring provides a planar aromatic system that can be involved in stacking interactions with DNA bases, either through intercalation or within the minor groove.
Studies on related series of compounds have shown that modifications to the peripheral groups attached to the core scaffold can significantly impact the potency and selectivity of the antiprotozoal activity. For instance, the nature and position of substituents on the pyridine ring could influence the electronic properties and steric profile of the molecule, thereby affecting its DNA binding affinity and biological efficacy.
Computational and Theoretical Investigations of N Aminopyridine 4 Carboximidamide
Molecular Dynamics Simulations to Elucidate Binding Modes
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. unibo.it These simulations can provide detailed insights into the dynamic interactions between a ligand, such as N'-aminopyridine-4-carboximidamide, and its biological target, typically a protein or nucleic acid. unibo.it By simulating the behavior of the ligand-receptor complex in a solvated environment, MD can elucidate the stability of binding poses, the role of specific intermolecular interactions, and the conformational changes that may occur upon binding. volkamerlab.org
The process of ligand binding is a dynamic event, and MD simulations can capture the flexibility of both the ligand and the receptor, which is often crucial for a stable interaction. volkamerlab.org For molecules in the aminopyridine class, MD simulations have been used to understand their binding to various enzymes. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand in the active site. For instance, simulations can show how the pyridine (B92270) nitrogen and the carboximidamide group of this compound might interact with amino acid residues. The potential of mean force (PMF) can be calculated from steered molecular dynamics (SMD) simulations to shed light on the optimal binding and unbinding pathways of a ligand. nih.gov
While specific MD simulation data for this compound is not extensively available, studies on related pyridine carboxamide derivatives binding to enzymes like urease show that both hydrogen bonds and hydrophobic interactions are critical for stable binding. nih.gov These simulations can also highlight the importance of water molecules in mediating ligand-protein interactions. nih.gov The insights gained from such simulations are invaluable for understanding the mechanism of action and for the rational design of more potent inhibitors. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a popular tool in computational chemistry due to its balance of accuracy and computational cost. nih.govresearchgate.net DFT calculations are employed to determine various molecular properties of this compound, including its geometry, electron distribution, and reactivity. nih.gov
DFT methods are widely used to predict the equilibrium geometry of molecules with high accuracy. mdpi.com By finding the minimum energy structure on the potential energy surface, the bond lengths, bond angles, and dihedral angles of this compound can be calculated. These theoretical values can then be compared with experimental data, if available, to validate the computational model. For aminopyridine derivatives, DFT calculations have shown good agreement with experimental geometric parameters. researchgate.net
The geometry of the pyridine ring is largely planar, but the substitution pattern can introduce slight deviations. The carboximidamide group will have specific bond lengths and angles that are influenced by electronic effects such as resonance. Crystal structure analysis of a related compound, N′-aminopyridine-2-carboximidamide, reveals that the non-hydrogen atoms are nearly planar. nih.govresearchgate.net The N-N single bond length in this related molecule was found to be 1.424 (5) Å. nih.govresearchgate.net
Below is a table of representative theoretical bond lengths and angles for a similar aminopyridine structure, calculated using DFT.
| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-N (pyridine) | 1.34 Å |
| C-C (pyridine) | 1.39 - 1.40 Å | |
| C-NH2 | 1.37 Å | |
| Bond Angle | C-N-C (pyridine) | 116.7° |
| C-C-N (pyridine) | 124.0° | |
| C-C-C (pyridine) | 118.1 - 118.6° |
Note: These are representative values for aminopyridine structures and may vary slightly for this compound.
The electron density distribution, ρ(r), is a fundamental property of a molecule that determines its chemical and physical characteristics. smu.edu DFT provides a way to calculate this distribution, which can then be analyzed to understand chemical bonding and reactivity. sctms.ru The analysis of electron density can reveal the nature of chemical bonds (covalent, ionic, etc.), identify regions of charge concentration and depletion, and locate critical points that define the molecular structure. smu.edu
The topology of the electron density can be analyzed using Quantum Theory of Atoms in Molecules (QTAIM). sctms.ru This analysis partitions the molecule into atomic basins and characterizes the bonds between them. For this compound, such an analysis would quantify the covalent character of the C-C, C-N, and N-H bonds and reveal the polarization of these bonds due to the different electronegativities of the atoms. The distribution is typically dominated by the electrostatic attraction of the electrons to the positively charged nuclei, with maxima occurring at the nuclear positions. sctms.ru
The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from DFT calculations that illustrates the charge distribution of a molecule. nih.gov It is plotted on the molecular surface and color-coded to indicate regions of positive and negative electrostatic potential. The MEP map is used to predict how a molecule will interact with other molecules, particularly in the context of chemical reactions and biological recognition. nih.gov
For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) around the electronegative nitrogen and oxygen (if present) atoms, indicating sites that are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. nih.gov Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms, especially those of the amino and imino groups, indicating sites for nucleophilic attack and hydrogen bond donation. nih.gov The MEP analysis for substituted pyridines has been used to predict their susceptibility to N-oxidation. nih.gov
Molecular Docking Studies for Ligand-Enzyme Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cmjpublishers.com It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand, like this compound, to the active site of a target protein. ajol.infosemanticscholar.org
Docking studies of aminopyridine carboxamides with enzymes such as c-Jun N-terminal kinase-1 (JNK-1) have been performed to understand the structural requirements for inhibitory activity. nih.gov These studies typically involve placing the ligand in various conformations and orientations within the enzyme's binding pocket and scoring them based on a force field that estimates the binding energy. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that are crucial for binding. nih.gov
For this compound, docking studies could predict its interactions with various target enzymes. The pyridine ring can participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The amino and carboximidamide groups are capable of forming multiple hydrogen bonds with the protein backbone or side chains. These interactions are critical for the stability of the ligand-enzyme complex. nih.gov The results of docking simulations can guide the synthesis of new derivatives with improved binding affinities. nih.gov
Semi-Empirical Structural Calculations for Conformational Analysis
Semi-empirical methods are a class of quantum chemistry calculations that use parameters derived from experimental data to simplify the complex equations of ab initio methods. nih.gov While less accurate than DFT, they are computationally much faster, making them suitable for studying large molecules and for performing conformational analysis, which requires the calculation of energies for many different geometries. nih.gov
For this compound, semi-empirical calculations can be used to explore its conformational landscape. The molecule has several rotatable bonds, including the C-N bond connecting the carboximidamide group to the pyridine ring and the N-N bond within the imidamide moiety. By systematically rotating these bonds and calculating the energy of each conformation, a potential energy surface can be generated. This allows for the identification of low-energy, stable conformations that the molecule is likely to adopt.
Semi-empirical structural calculations on the related N'-aminopyridine-2-carboximidamide have shown that the N-N bond is "rotationally soft," meaning that significant twisting can occur with a small energy cost. nih.gov This conformational flexibility can be important for the molecule's ability to adapt its shape to fit into a binding site. The calculations can also provide insights into the degree of planarity of the molecule and how substituents might affect its preferred conformation. nih.gov
Quantum Chemical Studies on Electronic Properties and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties and predicting the chemical reactivity of a molecule. These studies provide insights into molecular geometry, orbital energies, and charge distribution.
Molecular Geometry and Electronic Structure: The first step in a computational study is to determine the most stable three-dimensional structure of this compound through geometry optimization. Using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of the lowest energy conformer are calculated. For analogous, but different, molecules like N′-aminopyridine-2-carboximidamide, crystallographic studies have confirmed a nearly planar structure, a feature that would be investigated in the 4-carboximidamide isomer.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For related aminopyridine derivatives, DFT calculations have been used to determine these values, which are critical for predicting how the molecule might interact with biological targets. nih.govekb.eg
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyridine ring and the carboximidamide group, indicating these are likely sites for electrophilic attack or hydrogen bonding. The amino group's hydrogen atoms would show positive potential.
Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity, as shown in the table below. These parameters, derived from conceptual DFT, help in comparing the reactivity of different molecules.
Table 1: Conceptual DFT Reactivity Descriptors (Illustrative) This table illustrates the type of data that would be generated from a quantum chemical study. The values are not actual calculated data for this compound.
| Parameter | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. |
Computational Approaches to Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational methods, especially Quantitative Structure-Activity Relationship (QSAR) analysis, are vital for designing new molecules with enhanced potency and selectivity.
3D-QSAR and Pharmacophore Modeling: For a series of compounds related to this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. These analyses require a set of molecules with known biological activities and a reliable alignment of their 3D structures. The output is a 3D contour map that shows which regions around the molecule are sensitive to steric and electrostatic modifications. For instance, a CoMFA study on aminopyridine carboxamide inhibitors of c-Jun N-terminal kinase-1 identified key steric and electrostatic features necessary for inhibitory activity. nih.gov Such a study for this compound and its analogs would guide the synthesis of more potent derivatives.
Molecular Docking: To understand how this compound might interact with a specific biological target (e.g., an enzyme or receptor), molecular docking simulations are performed. This technique predicts the preferred orientation of the molecule when bound to the target's active site and estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds or π-π stacking, that stabilize the complex. Docking studies on similar pyridine derivatives have successfully elucidated their binding modes and guided further drug development. nih.gov
Table 2: Key Interactions in SAR (Illustrative) This table illustrates the types of interactions and structural features that would be analyzed in a SAR study of this compound derivatives.
| Structural Feature | Potential Interaction | Implication for Activity |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Interaction with donor groups in the receptor active site. |
| Amino Group (-NH2) | Hydrogen Bond Donor | Crucial for anchoring the ligand in the binding pocket. |
| Carboximidamide Group | H-Bond Donor/Acceptor | Can form multiple interactions, contributing to binding affinity. |
| Aromatic Ring | π-π Stacking | Interaction with aromatic residues like Phenylalanine, Tyrosine. |
N Aminopyridine 4 Carboximidamide As a Chemical Intermediate and Building Block
Role in the Synthesis of Pharmaceutical Compounds
The pyridine (B92270) ring is a fundamental scaffold in numerous FDA-approved drugs. lifechemicals.com Derivatives of 4-aminopyridine (B3432731), the parent compound of N'-aminopyridine-4-carboximidamide, have been extensively studied for their potential in treating neurological conditions. chemimpex.comnih.gov For instance, 4-aminopyridine itself is known to be a potassium channel blocker and has been functionalized to create amide, carbamate, and urea (B33335) derivatives to find novel compounds that can restore conduction in injured spinal cords. nih.gov
This compound serves as a valuable building block for creating a diverse range of molecular scaffolds for drug discovery. nottingham.ac.ukthieme.de The development of new synthetic methods allows for the transformation of relatively simple amine compounds into saturated heterocycles, which are crucial structures for drug development. scripps.edu The synthesis of anilide and imide derivatives of 4-aminopyridine has led to compounds with cognition-enhancing and anticholinesterase activity, demonstrating the potential for creating new treatments for neurological disorders. nih.gov
The carboximidamide group in this compound offers a site for further chemical modification, allowing for the synthesis of a wide array of derivatives with potential therapeutic applications. The synthesis of N-carboxamidine-substituted analogues of antiviral compounds has been explored, indicating the potential for developing new antiviral agents. nih.gov
| Pharmaceutical Application Area | Parent Compound/Derivative | Potential Therapeutic Use | Citation |
| Neurological Disorders | 4-Aminopyridine Derivatives | Enhancing nerve conduction in conditions like multiple sclerosis and spinal cord injuries. | chemimpex.comnih.gov |
| Cognitive Enhancement | Anilide and imide derivatives of 4-aminopyridine | Antiamnesic and cognition-enhancing effects. | nih.gov |
| Antiviral Agents | N-carboxamidine-substituted analogues | Activity against various RNA viruses. | nih.gov |
Applications in Agrochemical Development
The pyridine scaffold is not only prevalent in pharmaceuticals but also in agrochemicals. lifechemicals.com The structural features of this compound make it a candidate for the development of new pesticides. Aromatic aldehydes, which can be derived from pyridine compounds, are key intermediates in the pesticide industry. researchgate.net The development of novel agrochemicals is crucial for improving crop protection and yield.
Research into related pyridine derivatives provides a basis for the potential applications of this compound in this sector. The versatility of pyridine chemistry allows for the creation of compounds with a wide range of biological activities, which is a desirable trait in the search for new and effective agrochemicals.
Potential in Dyestuff Synthesis
Pyridine derivatives have found utility in the synthesis of various dyes. researchgate.net Specifically, they can be used as building blocks in dye chemistry, particularly for formylating aromatic amines to produce intermediates for cyanine (B1664457) dyes and other classes of dyes. researchgate.net The use of pyridine dyes for coloring synthetic fibers like polyester (B1180765) is an established application. google.com
This compound, with its reactive sites, could be a valuable intermediate for creating novel dyestuffs. The synthesis of new fluorescent dyes often involves heterocyclic compounds, and microwave irradiation techniques have been employed to synthesize dyes from coumarin (B35378) derivatives, a process that could potentially be adapted for pyridine-based compounds. isca.me The development of new dyes with improved properties such as lightfastness and color strength is an ongoing area of research in the textile industry. google.comnih.gov
| Dye Application | Related Compound/Technique | Significance | Citation |
| Textile Dyeing | Pyridine Dyes | Dyeing of synthetic fibers and blends. | google.com |
| Dye Intermediates | Formylated Aromatic Amines | Building blocks for various dye classes like cyanines. | researchgate.net |
| Fluorescent Dyes | Heterocyclic Compounds | Synthesis of dyes with applications in textiles and materials science. | isca.me |
Development of Advanced Chemical Reagents
N-aminopyridinium salts, which are closely related to this compound, have emerged as a class of bifunctional aminating reagents in organic synthesis. nih.gov These reagents can act as precursors to nitrogen-centered radicals, which are useful in a variety of chemical transformations, including the synthesis of N-heterocycles. nih.gov The ability to generate radicals under photochemical conditions makes these reagents particularly valuable in modern organic chemistry. nih.gov
The development of novel reagents is essential for advancing chemical synthesis, enabling the construction of complex molecules with greater efficiency and selectivity. The unique reactivity of N-aminopyridinium derivatives suggests that this compound could also serve as a precursor to novel reagents with unique applications in organic synthesis.
Future Research Directions and Unexplored Avenues for N Aminopyridine 4 Carboximidamide Research
Development of Novel and Sustainable Synthetic Pathways
The synthesis of N'-aminopyridine-4-carboximidamide and its derivatives is a foundational area for future research. Current synthetic methodologies for related pyridine (B92270) derivatives often rely on multi-step reactions that may not be environmentally benign. Future efforts could focus on developing more efficient and sustainable pathways.
Key research objectives should include:
Green Catalysis: Exploring the use of green catalysts and environmentally friendly solvents to minimize the ecological impact of the synthesis. nih.govresearchgate.net Research into the thermo-catalytic conversion of renewable resources like glycerol to produce pyridines showcases a move towards sustainable production that could be adapted. rsc.org
Microwave-Assisted Synthesis: Utilizing microwave-assisted synthesis to accelerate reaction times and potentially improve yields, a technique that has proven effective for other pyridine derivatives. nih.govresearchgate.net
Table 1: Comparison of Synthetic Approaches for Pyridine Derivatives
| Approach | Traditional Methods | Proposed Sustainable Methods |
|---|---|---|
| Solvents | Often rely on volatile organic compounds (VOCs). | Use of water, ethanol, or solvent-free conditions. nih.gov |
| Catalysts | May involve heavy metals or harsh acids/bases. | Employing green catalysts or biocatalysts. nih.gov |
| Efficiency | Often multi-step with purification required at each stage. | Focus on one-pot, multicomponent reactions to improve atom economy. researchgate.net |
| Energy | Typically requires prolonged heating. | Use of microwave or ultrasonic irradiation to reduce energy consumption. nih.gov |
Exploration of Advanced Structural Characterization Techniques
A thorough understanding of the three-dimensional structure of this compound is critical for predicting its reactivity and biological interactions. While standard techniques provide basic structural information, advanced methods can offer deeper insights. For instance, the crystal structure of the related isomer, N′-aminopyridine-2-carboximidamide, has been successfully determined, revealing a nearly planar molecule linked by a two-dimensional hydrogen-bonding network. iucr.orgresearchgate.net
Future research should employ a range of advanced techniques:
Single-Crystal X-ray Diffraction: To determine the precise solid-state structure, bond lengths, and angles, and to understand intermolecular interactions like hydrogen bonding. This would provide a definitive structural confirmation, similar to what has been achieved for its 2-carboximidamide isomer. iucr.orgresearchgate.net
Advanced NMR Spectroscopy: Utilizing two-dimensional NMR techniques (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and to study the compound's conformation in solution.
Scanning Probe Microscopy (SPM): Techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) could be used to visualize the molecule at the nanoscale, especially when integrated into materials or surfaces. researchgate.net
Table 2: Advanced Structural Characterization Techniques and Their Potential Insights
| Technique | Information Provided | Relevance to this compound |
|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths/angles, crystal packing. researchgate.net | Elucidate solid-state conformation and supramolecular assembly. |
| 2D NMR Spectroscopy | Connectivity of atoms, spatial proximity of nuclei. | Confirm chemical structure and determine solution-state conformation. |
| Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula. | Confirm identity and purity of synthesized compounds. mdpi.com |
| FT-IR Spectroscopy | Presence of specific functional groups. | Identify key vibrational modes of the amine and carboximidamide groups. mdpi.com |
Expansion of Reactivity and Derivatization Profiles for Functionalization
The functional groups of this compound—the pyridine nitrogen, the 4-amino group, and the carboximidamide moiety—offer multiple sites for chemical modification. A systematic exploration of its reactivity is essential for creating a library of derivatives with diverse properties. Research has shown that functionalizing the amine position of 4-aminopyridine (B3432731) can yield amide, carbamate, and urea (B33335) derivatives that retain biological activity. nih.gov
Future studies should focus on:
N-Functionalization: Derivatizing the 4-amino group to form amides, carbamates, and ureas to modulate properties such as solubility, lipophilicity, and biological target affinity. nih.gov
Carboximidamide Modification: Exploring reactions of the carboximidamide group, which can participate in cyclization reactions to form various heterocyclic systems. The synthesis of piperine-carboximidamide hybrids demonstrates the utility of this functional group in creating complex molecules. nih.gov
Pyridine Ring Chemistry: Investigating electrophilic substitution on the pyridine ring, although the activating amino group may direct reactivity to specific positions.
Identification of New Biological Targets and Elucidation of Novel Mechanisms of Action
The structural similarity to 4-aminopyridine (fampridine), a known potassium channel blocker used in treating multiple sclerosis, provides a strong rationale for investigating the neurological activity of this compound. pensoft.netneurology.org The parent compound, 4-aminopyridine, acts by blocking voltage-gated potassium channels, which prolongs action potentials and enhances neurotransmitter release. wikipedia.orgnih.gov
Future research should broaden the scope of biological screening:
Ion Channel Modulation: In-depth investigation of its effects on various potassium channels (e.g., Kv1.1, Kv1.2) and potentially calcium channels. wikipedia.orgnih.gov
Anticancer Activity: Screening against various cancer cell lines. Pyridine derivatives have been successfully designed as inhibitors of key cancer targets like VEGFR-2 and PIM-1 kinase. nih.govacs.org
Enzyme Inhibition: Testing for inhibitory activity against enzymes where pyridine carboxamides have shown promise, such as urease. nih.gov
Antimicrobial Properties: Evaluating its potential as an antibacterial or antifungal agent, a field where pyridine carboxamides have been explored. nih.govmdpi.com
Table 3: Potential Biological Targets for this compound
| Target Class | Specific Example(s) | Rationale based on Related Compounds |
|---|---|---|
| Ion Channels | Voltage-gated potassium channels (Kv) | The core structure is a derivative of 4-aminopyridine, a known Kv channel blocker. neurology.orgnih.gov |
| Kinases | VEGFR-2, PIM-1 | Pyridine scaffolds are common in kinase inhibitors designed as anticancer agents. nih.govacs.org |
| Enzymes | Urease, Tubulin | Pyridine carboxamide and other pyridine derivatives have shown inhibitory activity. nih.govrsc.org |
| Microbial Targets | Bacterial or fungal enzymes/proteins | Chiral pyridine carboxamides have demonstrated antimicrobial activity. nih.govmdpi.com |
Advanced Computational Modeling for Rational Design and Predictive Capabilities
Computational chemistry offers powerful tools to accelerate the research and development process. By modeling this compound and its potential derivatives, researchers can predict their properties and prioritize synthetic efforts.
Key computational approaches to be explored include:
Molecular Docking: Simulating the binding of the compound and its virtual derivatives to the active sites of known biological targets (e.g., potassium channels, kinases) to predict binding affinity and mode of interaction. nih.govnih.gov
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic properties, reactivity indices, and spectroscopic features, which can aid in understanding its chemical behavior.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess the drug-likeness of novel derivatives early in the design phase. nih.gov
Table 4: Application of Computational Tools in Drug Design
| Computational Tool | Application | Predicted Outcome for Derivatives |
|---|---|---|
| Molecular Docking | Predict binding affinity and orientation within a target protein. | Identify derivatives with potentially higher potency. nih.gov |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-protein complex over time. | Assess the stability of the predicted binding mode. rsc.org |
| ADMET Profiling | Predict pharmacokinetic and toxicity properties. | Filter out candidates with poor drug-like properties. nih.gov |
| QSAR Modeling | Relate chemical structure to biological activity quantitatively. | Guide the design of new derivatives with improved activity. |
Integration with Materials Science and Supramolecular Chemistry for Emerging Applications
Beyond pharmacology, the structure of this compound is well-suited for applications in materials science and supramolecular chemistry. Its multiple hydrogen bond donors and acceptors can facilitate the formation of ordered, self-assembling structures.
Promising research avenues include:
Crystal Engineering: Systematically studying how modifications to the molecule affect its crystal packing and lead to the formation of different supramolecular architectures, such as chains, sheets, or 3D networks. rsc.org
Coordination Chemistry: Using the compound as a ligand to synthesize novel metal-organic complexes or coordination polymers. The pyridine nitrogen and other nitrogen atoms are potential coordination sites for metal ions.
Functional Materials: Exploring the potential for its derivatives to be incorporated into functional materials, such as fluorescent probes or components of molecular sensors, leveraging the electronic properties of the pyridine ring. The synthesis of aminopyridines with fluorescent properties highlights this potential. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-aminopyridine (fampridine) |
| N'-aminopyridine-2-carboximidamide |
| Piperine |
| Pyridine |
| Pyridine-2,6-dicarbonyl dichloride |
| Thiophene-2-carbaldehyde |
| Phthalic anhydride |
| Cyclohexanone |
| p-methoxyacetophenone |
| p-nitroacetophenone |
| 1,2,4,5-benzenetetracarboxylic acid dianhydride |
Q & A
Q. What are the recommended methods for synthesizing N'-aminopyridine-4-carboximidamide, and how can reaction conditions be optimized?
The synthesis typically involves amidoxime formation via nucleophilic substitution or condensation reactions. For example, pyridine-4-carboxamidoxime derivatives (structurally similar) are synthesized by reacting pyridine-4-carbonitrile with hydroxylamine under reflux in ethanol/water . Optimization includes controlling temperature (70–80°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 nitrile:NH₂OH). Purity is enhanced via recrystallization using polar aprotic solvents like DMSO .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Key techniques include:
- NMR : ¹H/¹³C NMR to confirm imidamide proton environments and aromatic ring substitution patterns.
- FT-IR : Peaks at ~1650 cm⁻¹ (C=N stretching) and 3200–3400 cm⁻¹ (N-H stretching) .
- HPLC-MS : For purity assessment (≥95%) and molecular ion confirmation (e.g., [M+H]⁺ at m/z 152.1) .
- X-ray crystallography : Resolves hydrogen-bonding networks and supramolecular packing, critical for stability studies .
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound serves as a precursor for bioactive molecules, particularly in kinase inhibition and antimicrobial agent development. Its amidoxime group enables chelation of metal ions, making it valuable in metalloenzyme studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between this compound and its analogs?
Discrepancies in hydrogen-bonding motifs (e.g., dimeric vs. polymeric networks) arise from solvent polarity and crystallization conditions. Systematic comparison using Cambridge Structural Database (CSD) entries and DFT calculations (e.g., B3LYP/6-31G*) can validate observed vs. theoretical geometries . For reproducibility, standardize crystallization protocols (e.g., slow evaporation in DMF/water mixtures) .
Q. What strategies improve the reproducibility of this compound’s biological activity data across assays?
- Standardized assay conditions : Use fixed concentrations (e.g., 10 µM in DMSO) and control for pH/temperature.
- Orthogonal validation : Cross-check enzyme inhibition (e.g., tyrosine kinases) with cellular assays (e.g., apoptosis via flow cytometry) .
- Data repositories : Share raw datasets in FAIR-compliant platforms like NFDI4Chem to enable meta-analyses .
Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?
Employ density functional theory (DFT) to model transition states for reactions like nucleophilic additions. For example, calculate activation energies for amidoxime → nitrile conversions using Gaussian09 with solvation models (e.g., PCM for aqueous environments) . Validate predictions with kinetic studies (e.g., time-resolved NMR) .
Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?
Scaling amidoxime reactions risks byproduct formation (e.g., over-oxidation to nitroxides). Mitigate this via:
- Flow chemistry : Improves heat/mass transfer for exothermic steps.
- Catalytic optimization : Use Cu(I) catalysts to enhance regioselectivity in nitrile-amine couplings .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
Key Methodological Recommendations
- Data Management : Use ELNs (e.g., Chemotion) for traceability and share datasets via RADAR4Chem .
- Contradiction Analysis : Apply triangulation (e.g., NMR, XRD, computational) to validate structural hypotheses .
- Safety : Follow HazCom 2012 guidelines for handling reactive intermediates (e.g., hydroxylamine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
